Cas no 17726-03-3 (2-(1,2-dimethyl-1H-indol-3-yl)ethanamine)

17726-03-3 structure
Nome del prodotto:2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole-3-ethanamine,1,2-dimethyl-
- 1,2-dimethyl-1H-indole-3-ethylamine
- 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine
- 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-ETHYLAMINE
- 1-(3-methyl-quinoxalin-2-yl)-ethane-1,2-diol
- 1,2-dimethyltryptamine
- 1,2-Ethanediol, 1-(3-methyl-2-quinoxalinyl)-
- 1-DP quinoxaline
- 2-(1',2'-dihydroxyethyl)-3-methyl quinoxaline
- 2-(1,2-dimethyl-1H-indole-3-yl)ethylamine
- 2-(1,2-dimethyl-indol-3-yl)-ethylamine
- 2-(1,2-dimethyl-indole-3-yl)ethylamine
- 2-methyl-3-(1,2-dihydroxyethyl)-quinoxaline
- AGN-PC-0013H6
- N,2-dimethyltryptamine
- SureCN5810725
- Einecs 241-721-2
- 1,2-Dimethyl-1H-indole-3-(ethanamine)
- 1H-Indole-3-ethanamine, 1,2-dimethyl-
- 3-(2-Aminoethyl)-1,2-dimethyl-1H-indole
- 1,2-Dimethyl-3-(2-aminoethyl)-1H-indole
- BB 0249617
- 2-(1,2-dimethylindol-3-yl)ethanamine
- 3-(2-AMINOETHYL)-1,2-DIMETHYLINDOLE
- EN300-82410
- DTXSID80170275
- 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine #
- Q63409229
- 2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
- NS00025844
- KBEZJUQXXJDBDZ-UHFFFAOYSA-N
- 17726-03-3
- ChemDiv2_005274
- EU-0052754
- HMS1383P16
- Oprea1_653698
- SCHEMBL335711
- AKOS000302356
- IDI1_003989
- dimethyl-1 H-indol-3-ethanamid
- 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
-
- MDL: MFCD00130190
- Inchi: InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3
- Chiave InChI: KBEZJUQXXJDBDZ-UHFFFAOYSA-N
- Sorrisi: CN1C2C(=CC=CC=2)C(CCN)=C1C
Proprietà calcolate
- Massa esatta: 188.13148
- Massa monoisotopica: 188.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 31Ų
- XLogP3: 1.7
Proprietà sperimentali
- Densità: 1.07
- Punto di ebollizione: 348°Cat760mmHg
- Punto di infiammabilità: 164.2°C
- Indice di rifrazione: 1.581
- PSA: 30.95
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237585-5g |
2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine |
17726-03-3 | 95%+ | 5g |
$825 | 2021-08-04 | |
Chemenu | CM237585-5g |
2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine |
17726-03-3 | 95%+ | 5g |
$825 | 2023-02-02 | |
Enamine | EN300-82410-5.0g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 5.0g |
$2650.0 | 2023-02-12 | ||
Enamine | EN300-82410-0.5g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 0.5g |
$877.0 | 2023-09-02 | ||
Fluorochem | 059686-2g |
2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine |
17726-03-3 | 2g |
£598.00 | 2022-02-28 | ||
Enamine | EN300-82410-1g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-82410-10.0g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 10.0g |
$3929.0 | 2023-02-12 | ||
Enamine | EN300-82410-2.5g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 2.5g |
$1791.0 | 2023-09-02 | ||
Enamine | EN300-82410-5g |
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine |
17726-03-3 | 5g |
$2650.0 | 2023-09-02 | ||
TRC | D482178-10mg |
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine |
17726-03-3 | 10mg |
$ 50.00 | 2022-06-05 |
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Letteratura correlata
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
17726-03-3 (2-(1,2-dimethyl-1H-indol-3-yl)ethanamine) Prodotti correlati
- 81216-14-0(7-bromohept-1-yne)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
